molecular formula C12H12O2 B2459045 5-Ethyl-3-methylbenzofuran-2-carbaldehyde CAS No. 58455-61-1

5-Ethyl-3-methylbenzofuran-2-carbaldehyde

Cat. No.: B2459045
CAS No.: 58455-61-1
M. Wt: 188.226
InChI Key: DOMJUJMVBMAXPG-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylbenzofuran-2-carbaldehyde is an organic compound with the molecular formula C12H12O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylbenzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran rings . This method involves the use of radical initiators and specific reaction conditions to achieve high yields with minimal side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. These processes often utilize advanced techniques such as proton quantum tunneling to construct the benzofuran ring system with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methylbenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-Ethyl-3-methylbenzofuran-2-carboxylic acid.

    Reduction: Formation of 5-Ethyl-3-methylbenzofuran-2-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-3-methylbenzofuran-2-carbaldehyde is utilized in various scientific research applications due to its unique properties:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylbenzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylbenzofuran-2-carbaldehyde
  • 3-Ethylbenzofuran-2-carbaldehyde
  • 5-Ethylbenzofuran-2-carbaldehyde

Uniqueness

5-Ethyl-3-methylbenzofuran-2-carbaldehyde is unique due to the specific positioning of its ethyl and methyl groups on the benzofuran ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

5-ethyl-3-methyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-9-4-5-11-10(6-9)8(2)12(7-13)14-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMJUJMVBMAXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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